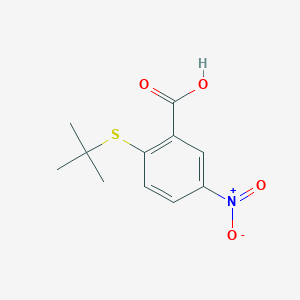
2-(Tert-butylsulfanyl)-5-nitrobenzoic acid
Overview
Description
“2-(Tert-butylsulfanyl)acetic acid” is an organic compound with the molecular formula C6H12O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(Tert-butylsulfanyl)acetic acid” can be represented by the SMILES string CC(C)(C)Sc1ccccc1CC(O)=O . The InChI key for this compound is AZZKNJHRWWLARP-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-(Tert-butylsulfanyl)acetic acid” is a solid at room temperature . It has a molecular weight of 148.23 . The compound is liquid in its physical form .
Scientific Research Applications
1. [2-(tert-Butylsulfanyl)phenyl]acetic acid
- Application : This compound is used as a building block in organic synthesis .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. As a building block, it can be used in various reactions to construct more complex organic molecules .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, this compound can help in the synthesis of a wide range of organic compounds .
2. Alkylation of p-Cresol with tert-Butyl Alcohol
- Application : The synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is an important reaction because of its wide application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors .
- Method of Application : An efficient and mild method was established for the alkylation of p-cresol and tert-butyl alcohol. Caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .
- Results or Outcomes : The recycle performance of the catalyst was evaluated by recovery experiments, and a good result was obtained .
3. Hydrothiophene-forming thermal [3+2]-cycloadditions
- Application : Hydrothiophene-forming thermal [3+2]-cycloadditions of 2-tert-butylsulfanylpropenoic acid derivatives .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed .
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The safety information includes several precautionary statements, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .
properties
IUPAC Name |
2-tert-butylsulfanyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-11(2,3)17-9-5-4-7(12(15)16)6-8(9)10(13)14/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFFGWKJXGOJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylsulfanyl)-5-nitrobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1437756.png)
![15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1437758.png)
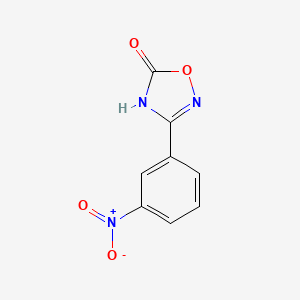
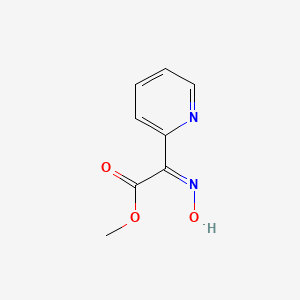
![3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437764.png)
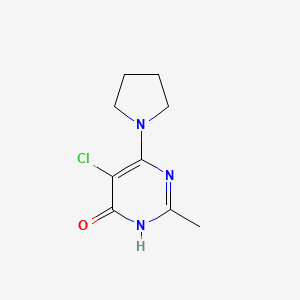
![4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1437767.png)
![Methyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B1437768.png)
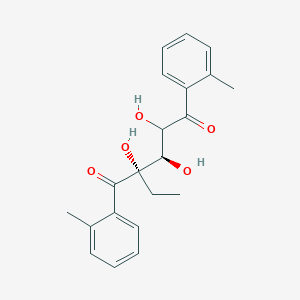
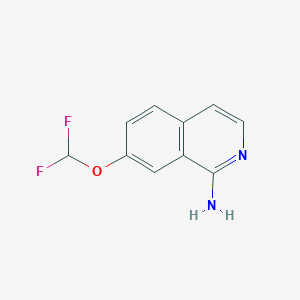
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1437772.png)
![(4R,4AR,7R,7aS)-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B1437775.png)
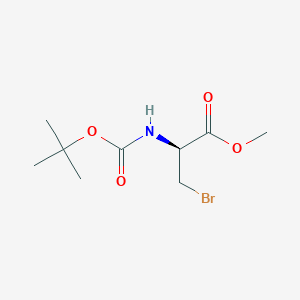
![tert-Butyl benzo[d]oxazol-4-ylcarbamate](/img/structure/B1437779.png)